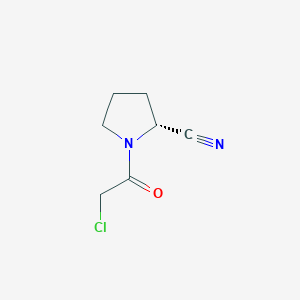
Fluridone
Übersicht
Beschreibung
Fluridone is an organic compound used as an aquatic herbicide often used to control invasive plants . It is used in the United States to control hydrilla and Eurasian watermilfoil among other species . The compound is a colorless solid .
Molecular Structure Analysis
Fluridone has the molecular formula C19H14F3NO . It is a systemic herbicide that works by interfering with carotene formation which leads to chlorophyll degradation . Fluridone and Norflurazon are inhibitors of chloroplastic and cyanobacterial Phytoene desaturase, which in turn disrupts the carotenoid biosynthetic pathway .Chemical Reactions Analysis
Fluridone’s interaction with the environment is influenced by several factors. Its degradation in soil and saturated sediment has been correlated with temperature and clay content, while its degradation in water is largely dependent on UV light exposure . Fluridone transport through the soil, vadose zone, and aquifer is limited by its strong sorbance to organic matter .Physical And Chemical Properties Analysis
Fluridone is a colorless solid with a molar mass of 329.3 g/mol . Its melting point is 154.5 °C . Fluridone’s interaction with water column and sediment is considerably different . It has been observed that proportions of Fluridone concentrations in water were higher than Fluridone concentrations in water, when both herbicides were inoculated in water in the same quantity .Wissenschaftliche Forschungsanwendungen
Aquatic Vegetation Control in Estuaries
Fluridone plays a crucial role in managing invasive submersed aquatic vegetation (SAV) in estuarine environments. In a study conducted in the Sacramento-San Joaquin Delta, researchers aimed to restore open water habitat for the endangered Delta Smelt. Over 18 months, they applied multi-week fluridone treatments and monitored its efficacy. Although water concentrations remained below the 2–5 parts per billion threshold required for SAV control, the herbicide accumulated significantly in sediment. Surprisingly, this did not lead to lasting reductions in SAV abundance or changes in community composition .
Astaxanthin Accumulation in Haematococcus pluvialis
Fluridone’s impact extends beyond herbicidal properties. Transcriptome analysis revealed that it affects astaxanthin accumulation and growth in the microalga Haematococcus pluvialis. By regulating carotenoid synthesis, chlorophyll production, and fatty acid metabolism, fluridone shows promise as a screening agent for breeding this valuable microalga .
Freshwater Aquatic Vegetation Management
Fluridone finds widespread use in managing aquatic vegetation in freshwater ponds, lakes, reservoirs, canals, and rivers. It is absorbed by submerged plant shoots and aquatic vascular plant roots, making it effective in controlling unwanted vegetation .
Delta Sediment Residue Detection
When applied to surface waters, fluridone can attach to bed sediment. However, information on fluridone residue detection in delta sediment remains limited. Researchers are exploring methods to detect and quantify its presence in these complex environments .
Fall Germination Stimulant and Weed Control
Beyond herbicidal effects, fluridone also acts as a germination stimulant. Researchers have evaluated its potential as a fall-applied stimulant for weed control, assessing rotational crop tolerance. This dual functionality makes it an intriguing candidate for agricultural applications .
Wirkmechanismus
Target of Action
Fluridone primarily targets the enzyme Phytoene Desaturase (PDS) . PDS is a crucial enzyme in the carotenoid biosynthetic pathway, which is responsible for the conversion of phytoene to colored carotenoids .
Mode of Action
Fluridone is a systemic herbicide that works by inhibiting the function of PDS . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation or “bleaching” of chlorophyll by sunlight . The absence of carotenoids causes degradation of chlorophyll, leading to the whitening or bleaching of plants .
Biochemical Pathways
Fluridone affects the carotenoid biosynthetic pathway by inhibiting the function of PDS . This disruption leads to a decrease in the production of carotenoids, which are pigments that protect chlorophyll molecules from photodegradation . As a result, chlorophyll degrades, leading to the bleaching of plants .
Pharmacokinetics
Fluridone is absorbed and excreted in the feces within 72 hours of oral administration to rats . In the environment, fluridone breaks down over days or weeks, with the major degradation product being N-methyl formamide . It is stable to oxidation and hydrolysis, and its volatilization is insignificant . The breakdown of fluridone in the aquatic environment occurs mostly through photolysis .
Result of Action
The inhibition of PDS by fluridone leads to a decrease in the production of carotenoids, resulting in the degradation of chlorophyll . This causes the plants to become whitish-pink or chlorotic at growing points and die slowly . In addition, fluridone can affect the accumulation of astaxanthin and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, and fatty acids .
Action Environment
Fluridone is used to manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers . Its effectiveness depends on the degree to which the herbicide maintains contact with plants . Rapid water movement or any dilution of this herbicide in water will reduce its effectiveness . Fluridone concentrations in the water were generally below the 2–5 parts per billion required for SAV control . Monitoring demonstrated that these low water concentrations were likely due to dissipation by tides, despite the use of pelleted fluridone formulations marketed for flowing water environments .
Safety and Hazards
Zukünftige Richtungen
Studies have shown that Fluridone’s efficacy in controlling invasive submerged aquatic vegetation (SAV) is influenced by the amount of herbicide applied per unit area and local current speeds . The results suggest the need for careful selection of treatment sites to ensure that the amount of Fluridone applied is likely to have significant impact given local current speeds . The study underscores the need for development of additional treatment methodologies for hydrologically dynamic systems such as estuaries, particularly when control is needed year-round and for multiple years .
Eigenschaften
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluridone | |
Color/Form |
White crystalline solid | |
CAS RN |
59756-60-4 | |
| Record name | Fluridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluridone [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















